molecular formula C11H19NO3 B13177811 Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate

Cat. No.: B13177811
M. Wt: 213.27 g/mol
InChI Key: VTUVNQWOJMZUOZ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining piperidine and oxolane (tetrahydrofuran) rings, making it a valuable scaffold for the synthesis of more complex molecules. The piperidine moiety is a common pharmacophore found in numerous bioactive molecules, and its C-2 arylation through directed transition metal-catalyzed sp3 C-H activation is a key research application for creating novel compound libraries . Similarly, the ester functional group provides a handle for further synthetic modifications, including hydrolysis to the carboxylic acid or amide coupling reactions. Compounds with this structural motif are frequently investigated as key intermediates or reactants in the development of therapeutic agents . Researchers utilize this and related structures in the pursuit of various inhibitors, such as aminopyrazine inhibitors and protein kinase D inhibitors, which are relevant in several disease pathways . This product is intended for research and development purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical purposes. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 2-piperidin-4-yloxolane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3

InChI Key

VTUVNQWOJMZUOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Direct Cyclization of Piperidine Derivatives

One of the primary routes involves the cyclization of piperidine derivatives with suitable precursors such as oxolane-3-carboxylic acids or their derivatives. This method typically employs intramolecular cyclization under acidic or basic conditions to form the oxolane ring fused to the piperidine nucleus.

Key steps:

  • Starting with 4-piperidinone derivatives.
  • Cyclization with diols or related compounds to form the oxolane ring.
  • Esterification to introduce the methyl ester group at the oxolane-3-position.

Multi-step Functionalization of Piperidine Rings

Recent literature indicates that functionalization of piperidine rings via multi-stage reactions, including Suzuki–Miyaura coupling, hydrogenation, and aza-Michael reactions, can be employed to synthesize complex piperidine derivatives with oxolane moieties.

For example, Usuki et al. demonstrated a one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions, which can be adapted for the synthesis of compounds like this compound by incorporating appropriate boronic acids and halogenated intermediates.

Cyclization via Intramolecular Aza-Michael Reactions

Intramolecular aza-Michael reactions (IMAMR) are effective for constructing enantiomerically enriched piperidines and oxolane-fused heterocycles. Pozo et al. reported a general protocol for di- and tri-substituted piperidines using organocatalysis, which can be tailored to include oxolane rings.

Use of Protecting Groups and Functional Group Transformations

Protection of amino groups (e.g., tert-butyl carbamate) and subsequent deprotection under controlled conditions facilitate the selective formation of the target compound. Esterification of the oxolane-3-carboxylic acid with methyl alcohol under acidic catalysis yields methyl esters like this compound.

Reaction Conditions and Catalysts

Method Solvent Catalyst Temperature Key Reagents Remarks
Cyclization of piperidinone derivatives Ethanol, Tetrahydrofuran Acidic or basic catalysts 50–80°C Diols, acids Efficient ring closure
Suzuki–Miyaura coupling Toluene/water Pd(PPh₃)₄ 80–100°C Boronic acids, halogenated intermediates One-pot synthesis
Aza-Michael reactions Dichloromethane Organocatalysts (e.g., quinoline derivatives) Room temperature Michael acceptors Enantioselective synthesis

Data Tables Summarizing Key Methodologies

Synthesis Method Starting Materials Key Reactions Advantages Limitations
Cyclization of piperidinone derivatives 4-Piperidinone, diols Intramolecular cyclization High regioselectivity Requires specific precursors
Suzuki–Miyaura coupling Halogenated piperidines, boronic acids Cross-coupling, hydrogenation Versatile, adaptable Catalyst sensitivity
Aza-Michael cyclization Functionalized amines Nucleophilic addition, cyclization Enantioselectivity Requires organocatalysts

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound’s core structure combines a piperidine ring and tetrahydrofuran, distinguishing it from related molecules. Key comparisons include:

Table 1: Structural Features of Selected Piperidine Derivatives
Compound Name Core Structure Functional Groups Pharmacological Class
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate Piperidine + Oxolane Ester, tertiary amine Undetermined
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl) Piperidine + Anilido substituent Amide, aryl groups Opioid agonist
(1-(2-(Methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate Piperidine + Indole Ester, sulfonamide, fluorinated indole Metabolite (nicotine-related)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Carboxylic acid, chloro, methyl Intermediate/API precursor

Key Observations :

  • Piperidine Derivatives : The target compound shares the piperidine ring with fentanyl analogs (e.g., para-methylfentanyl) , but lacks opioid-specific anilido/aryl groups, suggesting divergent biological targets.
  • Ester vs. Amide Linkages : Unlike fentanyl analogs (amide-based), the methyl ester in the target compound may confer higher metabolic lability but reduced receptor affinity .
  • Oxygen vs. Nitrogen Heterocycles : The oxolane ring introduces rigidity and polarity compared to purely nitrogen-based heterocycles (e.g., pyrimidine in ) .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analogs)
Property This compound para-Methylfentanyl Nicotine Metabolite
Molecular Weight (g/mol) ~255.3 ~352.5 ~465.5
LogP (Predicted) ~1.2 (moderate lipophilicity) ~3.8 (high lipophilicity) ~2.1 (polar due to sulfonamide)
Solubility Moderate in water Low in water Low in water
Metabolic Stability Ester hydrolysis likely Stable (amide linkage) Sulfonamide resistance

Insights :

  • The ester group in the target compound may increase aqueous solubility compared to highly lipophilic fentanyl analogs but could be susceptible to esterase-mediated hydrolysis .

Pharmacological Implications

  • Piperidine Role : Piperidine is a common motif in neuromodulators (e.g., fentanyl analogs target μ-opioid receptors) . However, the absence of an anilido group likely precludes opioid activity.

Biological Activity

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate (also referred to as Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring and an oxolane moiety. The compound has a molecular formula of C13_{13}H17_{17}N1_{1}O3_{3} and a molecular weight of approximately 213.27 g/mol. The presence of the piperidine ring is crucial for its pharmacological properties, influencing its interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . Research indicates that it may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism suggests potential applications in treating neurological disorders and cancer due to the compound's ability to alter physiological processes through targeted interactions with biomolecules.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Its structural similarity to known anticancer agents allows it to interact with various cancer-related pathways. For instance, compounds with similar piperidine structures have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are implicated in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTargetIC50_{50} (µM)Mechanism
HDAC0.29Enzyme inhibition
RET0.177Kinase inhibition
MAGL0.84Lipid metabolism modulation

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. The compound's ability to modulate neurotransmitter systems suggests it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against human deacetylase Sirtuin 2 (HDSirt2), highlighting its potential as a therapeutic agent in cancer treatment .
  • Neuroprotective Study : Another investigation focused on the compound's effects on neuronal cells, revealing that it could protect against oxidative stress-induced cell death, further supporting its role in neuroprotection .

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